Lipophilicity: CNS-Optimal LogP Window
The target compound exhibits a computed XLogP3 of 1.1, placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates per the CNS MPO scoring paradigm [1]. The gem-dimethyl substitution on the azetidine ring contributes approximately +1.0 LogP unit relative to the unsubstituted azetidine analog (estimated XLogP3 ≈ 0.1), based on the established contribution of ~0.5 LogP per aliphatic methyl group in heterocyclic systems [2]. The 3-hydroxyazetidine analog is predicted to exhibit a lower XLogP3 (estimated 0.0 to –0.3) due to the polar hydroxyl group offsetting the methyl contributions. This LogP differential of approximately 1.0–1.4 units between the target and the hydroxy analog is sufficient to alter predicted CNS penetration, solubility, and protein-binding profiles in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed, 2025 release) |
| Comparator Or Baseline | Unsubstituted azetidine analog: XLogP3 estimated ~0.1; 3-Hydroxyazetidine analog: XLogP3 estimated 0.0 to –0.3 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (vs. unsubstituted); ΔXLogP3 ≈ +1.1 to +1.4 (vs. hydroxy) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator values are class-level estimates based on established methyl and hydroxyl group LogP contributions |
Why This Matters
A LogP difference of ≥1.0 unit is sufficient to shift a compound in or out of the CNS MPO desirable range (LogP ≤3, with optimal 1–3) and alter predicted aqueous solubility by approximately one order of magnitude, directly impacting fragment library design and lead optimization decisions.
- [1] PubChem Compound Summary, CID 130713031: 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde. Computed XLogP3 = 1.1. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. (2016) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery,' ACS Chemical Neuroscience, 7(6), pp. 767–775. Each aliphatic methyl group contributes ~+0.5 to LogP; hydroxyl substitution typically reduces LogP by ~0.5–0.7 units relative to hydrogen. View Source
